1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine
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Description
1-(Furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine (FTM) is a heterocyclic compound that has been studied extensively due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and nanotechnology. It is a small molecule with a molecular weight of 131.20 g/mol and a melting point of 148 °C. FTM has a planar structure and is composed of two nitrogen atoms, two sulfur atoms, two oxygen atoms, and one carbon atom. It has been found to have antioxidant, anti-inflammatory, and antifungal properties.
Scientific Research Applications
Antimicrobial and Anticancer Studies
- Antimicrobial and Anticancer Properties : Schiff base rare earth metal complexes involving 1-(furan-2-yl) methanamine demonstrated significant antibacterial and anticancer activities, particularly the Pr3+ complex, highlighting its potential in biomedical applications (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).
Corrosion Inhibition
- Corrosion Inhibition : Amino acid compounds including derivatives of 1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine have been synthesized and found to be effective as corrosion inhibitors for N80 steel in HCl solution, indicating their potential in industrial applications (Yadav, Sarkar, & Purkait, 2015).
Coordination Chemistry and Synthesis
- Coordination Chemistry and Synthesis : Imine derivatives including 1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine have been used to synthesize Ag(I) complexes, illustrating their significance in coordination chemistry and synthesis of novel compounds (Adeleke, Zamisa, & Omondi, 2021).
Synthesis of Glycine Analogs
- Synthesis of Glycine Analogs : Derivatives of 1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine have been used in the enantioselective synthesis of 2-(2-arylcyclopropyl)glycines, a process important for creating structurally unique amino acid analogs (Demir, Seşenoğlu, Ülkü, & Arici, 2004).
Anticancer Activity of Metal Complexes
- Anticancer Activity of Metal Complexes : Complexes involving derivatives of 1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine have shown promising anticancer activities against various human cancerous cell lines, indicating their potential in cancer therapy (Mbugua et al., 2020).
Fluorescence Enhancement and Imaging
- Fluorescence Enhancement and Imaging : A fluorescent indicator based on 1-(furan-2-yl)-N-((pyridin-2-yl)methyl)methanamine has been synthesized for selective detection of Cu2+ ions, indicating its application in fluorescence enhancement and imaging within living cells (Yang et al., 2016).
Electrophilic Aromatic Substitution
- Electrophilic Aromatic Substitution : Studies on the protodesilylation of compounds like 3-trimethylsilylfuran provide insights into the electrophilic aromatic substitution mechanisms, where derivatives of furan and thiophen, including 1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine, play a role (Taylor, 1970).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-thiophen-3-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-2-10(12-4-1)7-11-6-9-3-5-13-8-9/h1-5,8,11H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWFINGMDUMRBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393878 |
Source
|
Record name | 1-(Furan-2-yl)-N-[(thiophen-3-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine | |
CAS RN |
892593-40-7 |
Source
|
Record name | 1-(Furan-2-yl)-N-[(thiophen-3-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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